Cas no 2287262-32-0 (2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)

2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid structure
2287262-32-0 structure
Product name:2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
CAS No:2287262-32-0
MF:C23H25NO4
MW:379.44890666008
CID:5864838
PubChem ID:137945505

2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2287262-32-0
    • EN300-6761553
    • 2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
    • 2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
    • Inchi: 1S/C23H25NO4/c1-15-7-6-8-16(2)18(15)22-12-23(13-22,14-22)19(20(25)26)24-21(27)28-11-17-9-4-3-5-10-17/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26)
    • InChI Key: OFORLVMSUDHUPY-UHFFFAOYSA-N
    • SMILES: OC(C(C12CC(C3C(C)=CC=CC=3C)(C1)C2)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 379.17835828g/mol
  • Monoisotopic Mass: 379.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 75.6Ų

2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6761553-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
5.0g
$5221.0 2025-03-13
Enamine
EN300-6761553-0.1g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
0.1g
$1585.0 2025-03-13
Enamine
EN300-6761553-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
0.5g
$1728.0 2025-03-13
Enamine
EN300-6761553-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
2.5g
$3530.0 2025-03-13
Enamine
EN300-6761553-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
10.0g
$7742.0 2025-03-13
Enamine
EN300-6761553-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
0.05g
$1513.0 2025-03-13
Enamine
EN300-6761553-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
0.25g
$1657.0 2025-03-13
Enamine
EN300-6761553-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-[3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
2287262-32-0 95.0%
1.0g
$1801.0 2025-03-13

Additional information on 2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Comprehensive Overview of 2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS No. 2287262-32-0)

2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid (CAS No. 2287262-32-0) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its complex molecular architecture, featuring a bicyclo[1.1.1]pentane core and a phenylmethoxycarbonylamino moiety, makes it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a bioisostere for traditional aromatic rings, which could enhance drug-like properties such as solubility and metabolic stability.

The compound's CAS No. 2287262-32-0 is often searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and fragment-based drug design. Recent trends in drug development emphasize the need for novel scaffolds to overcome challenges like drug resistance and off-target effects. The bicyclo[1.1.1]pentane unit in this molecule is a standout feature, as it mimics the spatial arrangement of phenyl rings while offering improved physicochemical properties. This aligns with the current focus on 3D molecular frameworks in small-molecule therapeutics.

One of the most frequently asked questions about 2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid revolves around its synthetic accessibility. The compound can be synthesized via multistep organic reactions, including cross-coupling and carbamate formation, which are well-documented in recent literature. Its carboxylic acid functionality further allows for derivatization, making it a versatile building block for peptide mimetics and prodrug development. These attributes are critical for researchers exploring targeted drug delivery systems.

In the context of AI-driven drug discovery, CAS No. 2287262-32-0 has been flagged as a molecule of interest due to its computational drug-likeness scores. Machine learning models predict favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are essential for reducing attrition rates in clinical trials. Additionally, the compound's 2,6-dimethylphenyl group is a common pharmacophore in kinase inhibitors, sparking investigations into its potential for treating inflammatory diseases and cancer.

Another hot topic tied to this compound is its role in green chemistry. The bicyclo[1.1.1]pentane scaffold is increasingly seen as a sustainable alternative to traditional aromatic systems, which often require harsh synthetic conditions. This aligns with the pharmaceutical industry's push toward environmentally friendly synthesis and atom economy. Researchers are also exploring its utility in bioconjugation, where its stable yet reactive handles could enable precise modifications of biomolecules.

From a commercial standpoint, 2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid is available through specialized chemical suppliers, but its high cost reflects the challenges in large-scale synthesis. However, advancements in flow chemistry and catalysis may soon make it more accessible. Its patent landscape is another area of interest, with several applications pending for its use in central nervous system (CNS) drugs and antibody-drug conjugates (ADCs).

In summary, CAS No. 2287262-32-0 represents a fascinating intersection of structural innovation, therapeutic potential, and synthetic challenge. Its unique features cater to multiple modern research priorities, from AI-aided molecular design to sustainable chemistry. As the scientific community continues to unravel its applications, this compound is poised to play a pivotal role in the next generation of drug discovery.

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